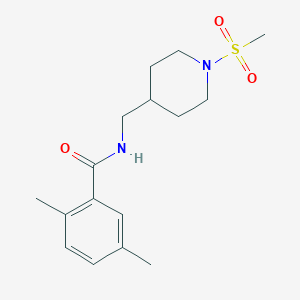

2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

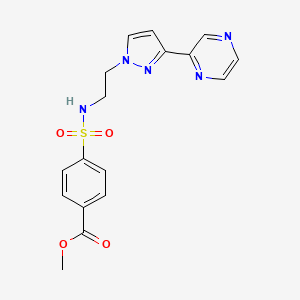

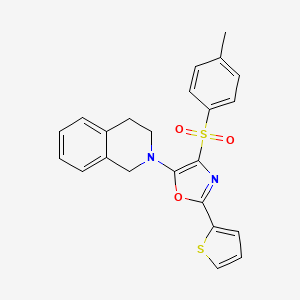

Molecular Structure Analysis

The molecular structure of “2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is defined by its molecular formula C16H24N2O3S. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is a derivative of piperidine, which is a key synthetic medicinal block for drug construction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” are defined by its molecular structure. It has a molecular formula of C16H24N2O3S and a molecular weight of 324.44.Aplicaciones Científicas De Investigación

Hypoglycemic Activity

Research on benzoic acid derivatives, including compounds similar to 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide, has shown significant applications in hypoglycemic activity. Studies have indicated that specific structural modifications in these compounds, such as the incorporation of alkyleneimino and alkoxy residues, enhance their hypoglycemic effects. Such compounds have been found to be more active than conventional sulfonylureas in inducing insulin release, demonstrating potential therapeutic applications for type 2 diabetes (Grell et al., 1998).

In Vitro Oxidative Metabolism

The compound has been investigated for its role in the in vitro oxidative metabolism of novel antidepressants. Studies involving human liver microsomes and recombinant enzymes have revealed that similar compounds undergo oxidation to form various metabolites. This research provides insights into the metabolic pathways of such compounds, which is crucial for understanding their pharmacokinetics and potential therapeutic applications (Hvenegaard et al., 2012).

Serotonin Receptor Agonism

Research on benzamide derivatives related to 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has shown that they can act as serotonin 4 (5-HT4) receptor agonists. These compounds have been synthesized and evaluated for their ability to affect gastrointestinal motility. The studies suggest their potential use as therapeutic agents for gastrointestinal disorders, offering new avenues for treatment with reduced side effects (Sonda et al., 2003).

Fluorescence Detection in Pharmacological Studies

Another application of similar compounds involves their use in fluorescence detection methods in pharmacological studies. For example, a compound structurally related to 2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide has been used as a fluorescence tagging agent for carboxylic acids in high-performance liquid chromatography. This indicates its utility in analytical chemistry, particularly in the detection and quantification of various pharmacological substances (Toyo’oka et al., 1991).

Antibacterial Properties

Compounds within this chemical class have also been studied for their antibacterial properties. Research on benzamide derivatives has demonstrated that they possess significant antibacterial activities against various strains of bacteria. This highlights their potential as novel antibacterial agents, contributing to the development of new treatments for bacterial infections (Ajani et al., 2013).

Mecanismo De Acción

While the specific mechanism of action for “2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is not available, piperidine derivatives have been found to have a wide variety of biological activities . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Direcciones Futuras

Piperidine derivatives, such as “2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide”, play a significant role in the pharmaceutical industry . There is a continuous demand to improve the production and quality control of these compounds . Further structural optimization of these derivatives could lead to improved production and quality control of pharmaceuticals .

Propiedades

IUPAC Name |

2,5-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-12-4-5-13(2)15(10-12)16(19)17-11-14-6-8-18(9-7-14)22(3,20)21/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHPKGBRTKYXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,4-Dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2690474.png)

![4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690475.png)

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2690476.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2690480.png)

![5-isopropyl-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2690484.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine](/img/structure/B2690487.png)

![Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate](/img/structure/B2690490.png)

![3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2690491.png)